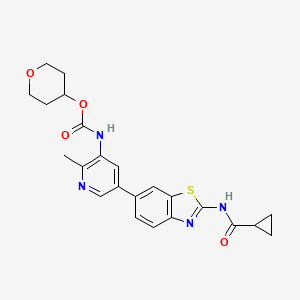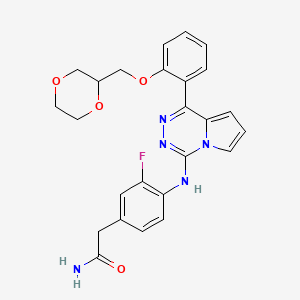
Hypoglycemic agent 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hypoglycemic Agent 1 is a compound used to lower blood glucose levels, primarily in the treatment of diabetes mellitus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hypoglycemic Agent 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route includes:
Formation of Intermediate A: This step involves the reaction of starting materials under controlled temperature and pressure to form Intermediate A.
Conversion to Intermediate B: Intermediate A is then subjected to further reactions, often involving catalysts and specific reagents, to form Intermediate B.
Final Product Formation: Intermediate B undergoes a final set of reactions, including purification steps, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches, with careful monitoring of temperature, pressure, and reaction time.
Continuous Processing: Some manufacturers use continuous flow reactors to produce this compound, allowing for more efficient and consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: Hypoglycemic Agent 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: These include various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups, leading to different pharmacological properties.
Applications De Recherche Scientifique
Hypoglycemic Agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular metabolism and insulin signaling pathways.
Medicine: Primarily used in the treatment of diabetes mellitus to manage blood glucose levels.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Hypoglycemic Agent 1 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. The primary mechanism includes:
Insulin Sensitization: Enhances the sensitivity of cells to insulin, promoting glucose uptake.
Insulin Secretion: Stimulates the release of insulin from pancreatic beta cells.
Inhibition of Glucose Production: Reduces hepatic glucose output by inhibiting key enzymes involved in gluconeogenesis.
Molecular Targets and Pathways:
Insulin Receptor: Enhances the signaling pathway of the insulin receptor, leading to increased glucose uptake.
Pancreatic Beta Cells: Stimulates insulin secretion by acting on specific ion channels and receptors.
Hepatic Enzymes: Inhibits enzymes like glucose-6-phosphatase and fructose-1,6-bisphosphatase, reducing glucose production.
Comparaison Avec Des Composés Similaires
- Metformin
- Glipizide
- Pioglitazone
- Sitagliptin
Hypoglycemic Agent 1 represents a significant advancement in the management of diabetes mellitus, offering a multifaceted approach to controlling blood glucose levels. Its unique properties and broad range of applications make it a valuable compound in both research and clinical settings.
Propriétés
Formule moléculaire |
C25H24FN5O4 |
|---|---|
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
2-[4-[[1-[2-(1,4-dioxan-2-ylmethoxy)phenyl]pyrrolo[1,2-d][1,2,4]triazin-4-yl]amino]-3-fluorophenyl]acetamide |
InChI |
InChI=1S/C25H24FN5O4/c26-19-12-16(13-23(27)32)7-8-20(19)28-25-30-29-24(21-5-3-9-31(21)25)18-4-1-2-6-22(18)35-15-17-14-33-10-11-34-17/h1-9,12,17H,10-11,13-15H2,(H2,27,32)(H,28,30) |
Clé InChI |
HMVGORSDUCHZCR-UHFFFAOYSA-N |
SMILES canonique |
C1COC(CO1)COC2=CC=CC=C2C3=NN=C(N4C3=CC=C4)NC5=C(C=C(C=C5)CC(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
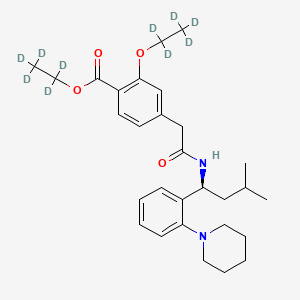
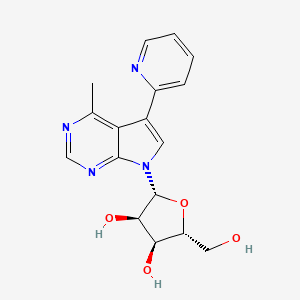
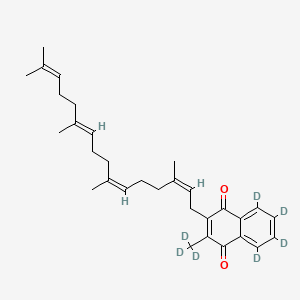
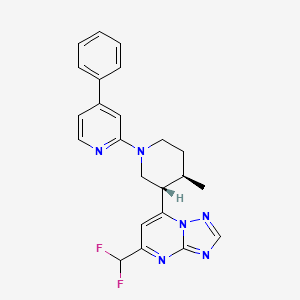
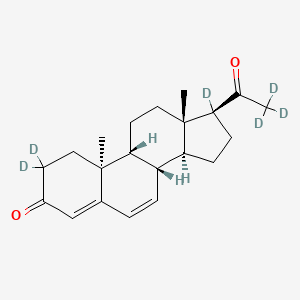
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
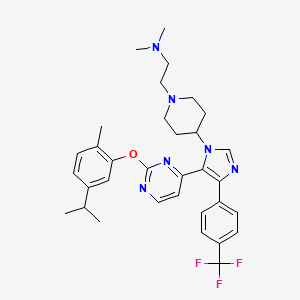
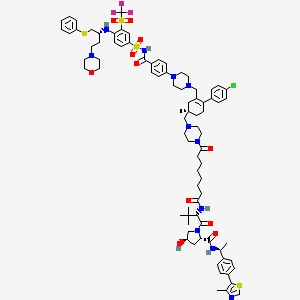
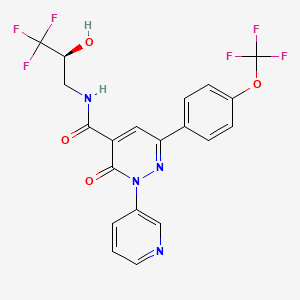
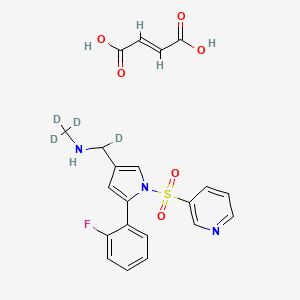
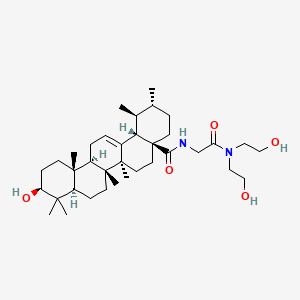
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
